molecular formula C19H13BrN2O2 B1582609 N-(4-Bromo-2-picolinoylphenyl)benzamide CAS No. 22753-88-4

N-(4-Bromo-2-picolinoylphenyl)benzamide

Cat. No.: B1582609
CAS No.: 22753-88-4
M. Wt: 381.2 g/mol
InChI Key: YAPJCHBOQPWLBN-UHFFFAOYSA-N
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Description

N-(4-Bromo-2-picolinoylphenyl)benzamide is a chemical compound with the CAS Registry Number 22753-88-4 and a molecular formula of C 19 H 13 BrN 2 O 2 . It has a molecular weight of 381.22 g/mol . Researchers report its melting point to be 138-140 °C, and it typically decomposes at this temperature range . The predicted boiling point is 479.5 ± 45.0 °C, and its predicted density is 1.490 ± 0.06 g/cm 3 . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This compound is part of a broader class of benzamide derivatives. While specific biological data for this exact molecule is limited in the public domain, related N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been investigated for their potential antimicrobial and anti-inflammatory activities . One study found that such derivatives showed activity against Gram-positive bacteria and demonstrated proteinase inhibitory activity, suggesting potential as a starting point for developing new anti-infective or anti-inflammatory agents . Key Chemical Identifiers: • CAS Number: 22753-88-4 • MDL Number: MFCD07787438 • Molecular Formula: C 19 H 13 BrN 2 O 2 • Molecular Weight: 381.22 g/mol • SMILES: BrC1=CC=C(NC(=O)C2=CC=CC=C2)C(=C1)C(=O)C1=NC=CC=C1 This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-bromo-2-(pyridine-2-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O2/c20-14-9-10-16(22-19(24)13-6-2-1-3-7-13)15(12-14)18(23)17-8-4-5-11-21-17/h1-12H,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFBLJZYATVKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22753-88-4
Record name N-[4-Bromo-2-(2-pyridinylcarbonyl)phenyl]benzamide
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Record name N-[4-bromo-2-(2-pyridylcarbonyl)phenyl]benzamide
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Synthetic Methodologies for N 4 Bromo 2 Picolinoylphenyl Benzamide and Structural Analogs

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N-(4-Bromo-2-picolinoylphenyl)benzamide, the primary disconnection points are the two amide bonds. This suggests a convergent synthesis strategy where the benzamide (B126) and picolinoylphenyl moieties are synthesized separately and then coupled.

A logical retrosynthetic approach would involve two main disconnections:

C-N bond disconnection of the benzamide: This breaks the molecule into a benzoyl derivative (like benzoyl chloride) and a substituted aniline, specifically (2-amino-5-bromophenyl)(pyridin-2-yl)methanone.

C-C bond disconnection of the picolinoyl group: This further simplifies the aniline portion into a brominated aniline derivative and a picolinoyl precursor, such as picolinic acid or its corresponding aldehyde.

This strategy allows for the modular construction of the target molecule, facilitating the synthesis of analogs by varying the individual building blocks.

Established Synthetic Routes for Benzamide and Picolinoylphenyl Moieties

The formation of the benzamide and picolinoylphenyl components relies on well-established reactions in organic chemistry.

Acylation Reactions for C-N Bond Formation

The most common method for forming the benzamide linkage is through the acylation of an amine. researchgate.net This typically involves the reaction of a substituted aniline with a benzoyl derivative. A widely used method is the reaction of benzoyl chloride with the appropriate substituted aniline in the presence of a base to neutralize the HCl byproduct. nanobioletters.com

For instance, one proposed synthesis of this compound involves the reaction of benzoyl chloride with 4-bromo-p-phenylenediamine to form an intermediate, which is then further reacted.

ReactantsReagentsProductReference
Substituted Aniline, Benzoyl ChlorideBase (e.g., Pyridine (B92270), Triethylamine)N-Aryl Benzamide nanobioletters.com
4-bromobenzoyl chloride, 2-nitroanilineAcetonitrile, refluxN-(2-nitrophenyl)-4-bromobenzamide nih.gov

Amidation Reactions

Modern amidation methods offer alternative routes for C-N bond construction. While traditional methods often require the activation of carboxylic acids, newer catalytic systems can directly couple carboxylic acids and amines or even aldehydes with amines. researchgate.net Rhodium(III)-catalyzed amidation of aldehydes represents a more recent strategy for forming C-N bonds, though its direct application to this specific synthesis would require further investigation.

Strategies for Introducing Bromo and Picolinoyl Substituents

The strategic introduction of the bromine atom and the picolinoyl group is crucial for the successful synthesis of the target molecule.

Bromination Procedures

Selective bromination of aromatic rings is a key step. For aryl amines, direct bromination can be challenging due to the activating and directing effects of the amino group, which can lead to multiple brominations and oxidation. Therefore, it is often necessary to protect the amino group, for example, as an acetanilide, before carrying out the bromination. Subsequent deprotection reveals the desired bromo-substituted aniline. The choice of brominating agent (e.g., N-bromosuccinimide, bromine in acetic acid) and reaction conditions allows for control over the position of bromination.

Formation of the Picolinoyl Moiety

The picolinoyl group, a pyridin-2-ylcarbonyl moiety, can be introduced through several methods. One common approach is a Friedel-Crafts-type acylation of a suitable aromatic precursor with a picolinoyl derivative, such as picolinoyl chloride. However, the presence of the deactivating bromo group and the potentially reactive amino group on the phenyl ring would require careful consideration of the reaction sequence and protecting group strategies.

An alternative approach involves the synthesis of the ketone via oxidation of a corresponding secondary alcohol, which can be formed through the addition of a Grignard reagent (e.g., 2-pyridylmagnesium bromide) to an appropriate aldehyde. Another route involves the reaction with picolinic acid itself, possibly facilitated by coupling agents.

PrecursorReagent/MethodFunctional Group Formed
Substituted Benzene (B151609)Picolinoyl Chloride, Lewis AcidPicolinoyl Ketone
Benzaldehyde Derivative2-Pyridylmagnesium Bromide, then OxidationPicolinoyl Ketone
Amino-bromo-phenyl intermediatePicolinic AcidPicolinoyl Moiety

Advanced Synthetic Approaches

Advanced synthetic methodologies have revolutionized the construction of intricate molecular architectures. For a molecule like this compound, which possesses multiple functional groups and aromatic systems, these techniques are invaluable for creating structural diversity. They allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, often under mild conditions with high functional group tolerance.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional reliability. nih.gov The aryl bromide moiety in this compound serves as an ideal handle for such transformations, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium(0) complex. nih.govnih.gov

The catalytic cycle for the Suzuki coupling generally proceeds through three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) intermediate. youtube.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst. youtube.comacs.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups in place of the bromine atom on the benzamide scaffold. The reaction is known for its mild conditions, tolerance to various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction efficiency and yield. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
Catalyst PrecursorLigandBaseSolvent SystemTypical YieldReference
Pd(OAc)₂Triphenylphosphine (PPh₃)Na₂CO₃ or K₂CO₃Toluene/Water or DMF/WaterGood to Excellent nih.govresearchgate.net
Pd(PPh₃)₄(Self-ligated)K₂CO₃DMFGood to Excellent nih.gov
PdCl₂(dppf)dppfCs₂CO₃DioxaneHigh researchgate.net
Na₂PdCl₄Sodium diphenylphosphinobenzene-3-sulfonateFormic Acid (as reductant)WaterGood nih.gov

Directed C-H functionalization has emerged as a powerful strategy for modifying complex molecules by converting inert C-H bonds into new chemical bonds, enhancing atom and step economy. nih.gov This approach relies on a directing group within the substrate to position a metal catalyst in close proximity to a specific C-H bond, thereby ensuring high regioselectivity. nih.gov

In the structure of this compound, several groups could potentially act as directing groups. The amide functionality is a well-established directing group for the ortho-C-H functionalization of aromatic rings. researchgate.net Palladium, rhodium, and iridium catalysts have been extensively used for amide-directed reactions, including arylation, alkylation, and olefination. nih.govnih.gov For instance, a palladium catalyst can coordinate to the amide oxygen, facilitating the activation of a C-H bond at the ortho position of the benzoyl ring. researchgate.net Similarly, the nitrogen atom of the picolinoyl group's pyridine ring can also serve as a directing group to functionalize its own ring or the adjacent phenyl ring.

These strategies offer a complementary approach to cross-coupling, allowing for the modification of positions that are not pre-functionalized with a halide. This enables the late-stage diversification of the core structure, which is highly valuable in medicinal chemistry and materials science. nih.gov

Table 2: Examples of Directing Groups for C-H Functionalization Relevant to the Target Scaffold
Directing GroupCatalyst TypeTransformationPosition FunctionalizedReference
Amide (-CONH-)Palladium(II)Arylation, Olefinationortho-C-H of the benzoyl ring researchgate.net
N-methoxy amideRhodium(III)Annulation, Alkenylationortho-C-H of the aryl ring nih.gov
PyridinePalladium(II)Arylation, Acetoxylationortho-C-H of the phenyl ring rsc.org
Carboxybenzyl-amideIridium(III)Alkynylationortho-C-H of the aryl ring nih.gov

Scalability Considerations for Research Synthesis

The transition from small-scale discovery to larger-scale synthesis for more extensive studies presents several challenges. For both cross-coupling and C-H functionalization reactions, scalability requires careful optimization of reaction parameters to maintain yield and purity while ensuring safety and cost-effectiveness.

Key considerations for scaling up these advanced synthetic methods include:

Catalyst Loading: In large-scale reactions, minimizing the concentration of expensive and potentially toxic transition metal catalysts is crucial. nih.gov Reducing catalyst loading (mol%) without compromising reaction efficiency is a primary goal. This often involves screening more active catalyst systems or optimizing reaction conditions.

Reagent Stoichiometry and Cost: The cost and availability of starting materials, ligands, and reagents become significant factors on a larger scale. For Suzuki couplings, the boronic acid partner should be readily accessible. For C-H functionalization, the coupling partner's stoichiometry must be optimized to avoid waste.

Reaction Time and Throughput: Long reaction times that are acceptable for milligram-scale synthesis can become a bottleneck at the gram scale or higher. pku.edu.cn Optimization to reduce reaction times is essential. The use of continuous-flow microreactors is an emerging strategy that can enhance throughput, improve heat transfer, and allow for safer handling of reactive intermediates. umontreal.ca

Purification: The removal of metal residues from the final product is a critical issue, particularly for compounds intended for biological evaluation. nih.gov Purification methods like column chromatography, which are common in the lab, can be cumbersome and costly on a large scale. Developing scalable purification strategies, such as crystallization or extraction, is often necessary.

Solvent and Waste Management: The volume of solvent used and the waste generated are major environmental and cost considerations in scaled-up synthesis. Choosing greener solvents and developing processes that minimize waste are important aspects of sustainable chemical manufacturing.

Recent advancements have demonstrated that C-H functionalization strategies can be successfully applied to gram-scale synthesis, enabling the efficient production of complex natural products and pharmaceutical intermediates. pku.edu.cnnih.gov Similarly, cross-coupling reactions are routinely performed on an industrial scale, although continuous improvement in catalyst efficiency and process design remains an active area of research. nih.gov

Comprehensive Structural Characterization and Elucidation of N 4 Bromo 2 Picolinoylphenyl Benzamide

Advanced Spectroscopic Characterization Techniques

A complete spectroscopic profile is fundamental to the structural confirmation of a novel or complex organic molecule. This would typically involve Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a molecule with the complexity of N-(4-Bromo-2-picolinoylphenyl)benzamide, a full suite of NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This would include one-dimensional ¹H and ¹³C NMR spectra to identify the chemical environments of the various atoms. Furthermore, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to establish the connectivity between adjacent and long-range protons and carbons, ultimately piecing together the molecular skeleton. At present, no such detailed NMR data for this compound has been reported in the accessible scientific literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of a unique molecular formula. A detailed HRMS analysis would also involve studying the fragmentation pathways of the molecule, providing valuable clues about its substructures. While the nominal molecular weight of this compound is known to be 381.22 g/mol , corresponding to the molecular formula C₁₉H₁₃BrN₂O₂, specific high-resolution mass spectrometry data and fragmentation analysis are not available in published research. cookechem.com

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the amide N-H bond, the two carbonyl (C=O) groups (one from the benzamide (B126) and one from the picolinoyl moiety), C-N bonds, C-Br bond, and the various C-H and C=C bonds within the aromatic rings. A comprehensive IR spectrum with peak assignments is currently not documented in the scientific literature.

Single Crystal X-ray Crystallography

Crystal Growth and Diffraction Data Collection Methodologies

To perform X-ray crystallography, a suitable single crystal of the compound must first be grown. This can be a challenging process, often involving the slow evaporation of a solvent from a saturated solution or other specialized crystallization techniques. Once a crystal of sufficient quality is obtained, it is subjected to X-ray diffraction analysis to collect data on the scattering of X-rays by the crystal lattice. There are no published reports detailing the successful crystallization or the collection of diffraction data for this compound.

Determination of Molecular Conformation and Stereochemistry

Analysis of the X-ray diffraction data would reveal the precise spatial arrangement of all atoms in the molecule, including the dihedral angles between the phenyl, picolinoyl, and bromophenyl rings. This would provide a definitive picture of the molecule's conformation and resolve any stereochemical questions. In the absence of such a study, the exact three-dimensional structure of this compound remains unconfirmed.

Anticipated Analysis of Intramolecular Hydrogen Bonding and Dihedral Angles

The analysis would also involve the measurement of key dihedral angles:

The angle between the plane of the benzamide's phenyl ring and the central phenyl ring.

The angle between the plane of the picoline ring and the central phenyl ring.

The angle between the benzamide group and the central phenyl ring.

These angles determine the degree of twist in the molecule and affect its electronic and packing properties. For instance, in the related compound 4-bromo-N-(2-hydroxyphenyl)benzamide , the dihedral angle between its two phenyl rings is a significant 80.7 (2)°. nih.govnih.gov In contrast, 4-Bromo-N-(2-nitrophenyl)benzamide shows much smaller dihedral angles of 16.78 (15)° and 18.87 (14)° between its benzene (B151609) rings in the two molecules of the asymmetric unit. This highlights how substituent changes can dramatically alter molecular conformation.

Hypothetical Elucidation of Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of This compound would assemble into a three-dimensional supramolecular structure stabilized by a variety of intermolecular interactions. A crystallographic study would allow for the detailed characterization of these forces:

N-H···O Hydrogen Bonds: It is highly probable that the amide N-H group, if not involved in an intramolecular bond, would participate in intermolecular hydrogen bonding with a carbonyl oxygen atom (either from the benzamide or the picolinoyl group) of an adjacent molecule, likely forming chains or dimeric motifs.

Halogen-Halogen Interactions: The presence of a bromine atom introduces the possibility of halogen bonding (Br···Br or Br···O/N interactions). These directional interactions can play a crucial role in organizing molecules in the crystal lattice. For example, short Br···Br interactions of 3.4976 (7) Å, which is less than the sum of the van der Waals radii, have been observed in the crystal structure of 4-Bromo-N-(2-nitrophenyl)benzamide .

C-H···π Contacts: Interactions between C-H bonds and the electron-rich π systems of the aromatic rings are also anticipated. These weak interactions contribute to the stabilization of the crystal packing by linking molecules into a more complex network. researchgate.net

Without experimental data, these points remain speculative. The determination of the single-crystal X-ray structure of This compound is necessary to confirm these hypotheses and provide the specific geometric data required for a complete structural characterization.

Investigation of Biological Activity and Medicinal Chemistry Significance

Role in Pharmaceutical Research as an Impurity or Reference Standard

N-(4-Bromo-2-picolinoylphenyl)benzamide is recognized as a process impurity and a reference standard in the quality control and analysis of Bromazepam. simsonpharma.comnih.gov Bromazepam is a benzodiazepine (B76468) derivative with anxiolytic properties. The synthesis of Bromazepam can result in the formation of related substances, and this compound, also known as Bromazepam Impurity B, is one such compound. simsonpharma.comnih.govchemexpress.cn Its chemical formula is C₁₉H₁₃BrN₂O₂ and it has a molecular weight of 381.22 g/mol . cookechem.com

The diligent monitoring of impurities like this compound is a critical aspect of pharmaceutical manufacturing and quality assurance. Regulatory bodies mandate strict limits on impurity levels in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, having access to well-characterized reference standards of impurities is essential for developing and validating analytical methods to ensure the purity, safety, and efficacy of the final drug product.

Another related impurity, N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide, is also documented in the context of Bromazepam analysis. nih.govchemexpress.cn

Exploration of Potential Biological Targets and Mechanisms of Action for Related Benzamides

The benzamide (B126) scaffold is a versatile structure found in a wide array of biologically active molecules. wikipedia.orgdrugbank.com This has led researchers to explore its potential to interact with various biological targets, suggesting that derivatives of this compound could theoretically possess interesting pharmacological properties.

Acetylcholinesterase (AChE) Inhibitors: Research into benzamide and picolinamide (B142947) derivatives has revealed their potential as acetylcholinesterase (AChE) inhibitors. nih.govnih.govresearchgate.net One study synthesized a series of these derivatives and found that the substitution pattern significantly influenced their inhibitory activity against AChE and butyrylcholinesterase (BChE). nih.govnih.gov Specifically, para-substituted compounds demonstrated more potent and selective AChE inhibition. nih.gov Picolinamide derivatives, in general, showed stronger activity than their benzamide counterparts. nih.gov The most potent compound in one study, a picolinamide derivative, exhibited an IC₅₀ value of 2.49 µM for AChE. nih.gov Another study on new benzamide derivatives reported IC₅₀ values against AChE in the nanomolar range. proquest.com These findings suggest that the core structure present in this compound could be a starting point for designing novel AChE inhibitors, which are relevant in the context of Alzheimer's disease. researchgate.netmdpi.com

BRD4 BD1 Inhibitors: The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in gene transcription. nih.govnih.gov Inhibitors of BRD4 are being investigated as potential anticancer agents. nih.gov The first bromodomain of BRD4 (BD1) is a key target. nih.gov While direct studies on this compound as a BRD4 inhibitor are lacking, the broader class of benzamides has been explored in this area. For instance, benzimidazolone derivatives have been identified as potent and selective inhibitors of the BRPF1 bromodomain, with some showing selectivity over BRD4. acs.org The development of selective BD1 inhibitors is an active area of research, and compounds that phenocopy pan-BET inhibitors in cancer models have been identified. medchemexpress.com

GABA-A Receptor Positive Allosteric Modulators: The structural similarity of this compound to benzodiazepines like Bromazepam suggests a potential interaction with the GABA-A receptor. Benzodiazepines are well-known positive allosteric modulators (PAMs) of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. researchgate.netnih.govpatsnap.comwikipedia.orgnih.gov This modulation occurs at a binding site distinct from the GABA binding site, typically at the interface of the α and γ subunits of the receptor complex. researchgate.netwikipedia.org The potentiation of GABAergic neurotransmission leads to the anxiolytic, sedative, and anticonvulsant effects associated with this class of drugs. nih.govpatsnap.com Given that this compound is an impurity of Bromazepam, it is plausible that it could exhibit some affinity for the GABA-A receptor, although its specific activity as a PAM has not been extensively reported.

The benzamide scaffold is implicated in the modulation of various cellular pathways. For example, certain benzamide derivatives have been investigated as inhibitors of the sodium taurocholate cotransporting polypeptide (NTCP), which is a target for hepatitis B and D virus entry into cells. nih.gov Other studies have explored novel N-substituted aminobenzamide derivatives as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a target for managing blood sugar levels. dovepress.com Furthermore, imidazole-based N-phenylbenzamide derivatives have shown potential as anticancer agents by inducing apoptosis. nih.gov

Structure-Activity Relationship (SAR) Investigations

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to medicinal chemistry. For the N-phenylbenzamide scaffold, several SAR studies have provided valuable insights.

Systematic modifications of the N-phenylbenzamide core have been shown to significantly impact biological activity.

Antiviral Activity: In a study of N-phenylbenzamide derivatives as inhibitors of enterovirus 71, the presence of the benzene (B151609) ring B was found to be essential for activity. nih.gov The introduction of electron-withdrawing groups, such as chlorine or bromine, at the para-position of this ring increased antiviral activity. nih.gov

Anticancer Activity: For imidazole-based N-phenylbenzamide derivatives evaluated for anticancer properties, the position of substituents on the aromatic phenyl ring led to a pronounced enhancement in activity. nih.gov Interestingly, no significant differential effect was observed between electron-donating and electron-withdrawing groups in this particular study. nih.gov

Fungicidal and Larvicidal Activity: In the development of novel benzamides for pesticidal applications, modifications to the core structure have yielded compounds with significant fungicidal and larvicidal activities. nih.gov

Acetylcholinesterase Inhibition: As mentioned earlier, the position of substituents on benzamide and picolinamide derivatives markedly influences their AChE inhibitory activity and selectivity. nih.gov

These examples underscore the importance of the N-phenylbenzamide scaffold as a template for designing molecules with diverse biological activities. The bromine atom and the picolinoyl and benzoyl groups in this compound each represent points for potential modification to explore and optimize interactions with various biological targets.

Interactive Data Table: Biological Activities of Related Benzamide Derivatives

Compound ClassTargetObserved ActivityKey Structural Features
Benzamide/Picolinamide DerivativesAcetylcholinesterase (AChE)Inhibition (IC₅₀ in µM to nM range) nih.govproquest.comPara-substitution on side chain enhances activity nih.gov
Imidazole-Based N-PhenylbenzamidesCancer Cell LinesCytotoxicity (IC₅₀ in µM range) nih.govSubstituent position on phenyl ring is crucial nih.gov
N-Phenylbenzamide DerivativesEnterovirus 71Antiviral Activity (IC₅₀ in µM range) nih.govElectron-withdrawing groups on phenyl ring increase activity nih.gov
Benzamide DerivativesSodium Taurocholate Cotransporting Polypeptide (NTCP)Inhibition, Induction of Apoptosis nih.gov---
N-Substituted AminobenzamidesDipeptidyl Peptidase-IV (DPP-IV)Inhibition dovepress.com---

Systematic Modifications of the Bromo-Picolinoylphenyl Moiety

There is no available data in peer-reviewed literature detailing systematic modifications of the bromo-picolinoylphenyl moiety of this compound. Medicinal chemistry campaigns typically involve the synthesis of analogue series to explore the impact of structural changes on biological activity. Such studies on this specific compound, if conducted, have not been made public.

Impact of Substituent Variation on Biological Response

Due to the lack of studies on systematic modifications, there is no information regarding the impact of substituent variations on the biological response of this compound. Structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds in drug discovery, are not available for this molecule. General SAR studies on other benzamide and picolinamide derivatives have shown that the nature and position of substituents can significantly influence their biological profiles. nih.govmdpi.com For instance, in a series of benzamide and picolinamide derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence their inhibitory activity and selectivity against acetylcholinesterase and butyrylcholinesterase. nih.gov

Derivatization Strategies for Modulating Biological Profiles

There are no published derivatization strategies specifically for this compound aimed at modulating its biological profile. Derivatization is a common strategy in medicinal chemistry to improve properties such as potency, selectivity, and pharmacokinetic parameters. While general methods for the derivatization of benzamides and picolinamides are well-established, their specific application to this compound and the biological evaluation of any resulting derivatives have not been reported in the scientific literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure and conformational analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of a molecule. These calculations can predict a variety of molecular properties, including optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential (MEP).

For derivatives of benzamide (B126), DFT calculations are often employed to understand their structural and electronic properties. For instance, studies on similar compounds have utilized methods like B3LYP with basis sets such as 6-311G+(d,p) to perform geometry optimization and predict spectral data. nih.gov The analysis of HOMO and LUMO energies is particularly crucial as the energy gap between them provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests a higher reactivity. orientjchem.org

In a study on a sulfonamide-Schiff base derivative, DFT calculations were used to obtain the optimized molecular structure, frontier molecular orbital analysis, and MEP mapping. nih.gov The calculated NMR chemical shifts and theoretical spectral data showed good agreement with experimental values, validating the computational approach. nih.gov For imidazo[4,5-b]pyridine derivatives, which share nitrogen-containing heterocyclic features with the picolinoyl group, DFT at the B3LYP/6–311 G(d,p) level was used to compare the optimized structure with the experimentally determined solid-state structure, showing good agreement in bond lengths and angles. nih.gov Such studies on related structures suggest that DFT calculations for N-(4-Bromo-2-picolinoylphenyl)benzamide would be invaluable in understanding its conformational preferences, electronic properties, and potential sites for metabolic attack or interaction with biological targets.

Table 1: Representative Quantum Chemical Descriptors for Benzamide Derivatives

DescriptorTypical Calculated Value/ObservationSignificance
HOMO-LUMO Gap Varies (e.g., ~2.36 eV for a bromo-imidazopyridine derivative nih.gov)Indicates chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) Negative potential regions often located around electronegative atoms (O, N). researchgate.netIdentifies sites for electrophilic and nucleophilic attack.
Optimized Geometry Provides bond lengths, bond angles, and dihedral angles.Determines the most stable 3D conformation of the molecule.
Theoretical Spectral Data Calculated IR, NMR spectra. nih.govAids in the interpretation and confirmation of experimental spectra.

This table is illustrative and compiles representative data from studies on related compounds.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target.

For benzamide derivatives, molecular docking studies have been widely used to explore their potential as inhibitors of various enzymes. For example, docking studies on benzamide derivatives as topoisomerase inhibitors revealed that these compounds could have a higher affinity for the Topo IIα enzyme. dergipark.org.trresearchgate.net The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the enzyme. dergipark.org.trresearchgate.net

In a study of methoxyphenylbenzamide isomers, molecular docking showed that the bromine atom plays a significant role in the interactions with protein residues, with the potential for halogen bonding. nih.gov The presence of a bromine atom in this compound suggests that halogen bonding could be a key interaction in its binding to target proteins. Techniques for analyzing protein-ligand interactions, such as Protein-Ligand Interaction Fingerprints (PLIF), can further elucidate the specific types of interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking. cresset-group.commdpi.com

Table 2: Illustrative Molecular Docking Results for Benzamide Analogs

Target ProteinKey Interacting Residues (Example)Type of InteractionPredicted Binding Energy (Example)
Topoisomerase IIα DG13, GLY462, ARG487 researchgate.netHydrogen bonding, hydrophobic interactions-114.71 kcal/mol (for compound 5N3) researchgate.net
Acetylcholinesterase (AChE) Not specifiedNot specifiedIC50 of 9.01 µM (for a lead compound) nih.gov
BACE1 Not specifiedNot specifiedNot specified nih.gov

This table presents example data from various studies on benzamide derivatives to illustrate the type of information obtained from molecular docking simulations.

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Landscape

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. This method is crucial for validating the results of molecular docking and for understanding the flexibility and fluctuations of the system under physiological conditions.

For a novel (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, MD simulations were performed for 100 nanoseconds to evaluate the stability of the protein-ligand complex. nih.gov The root mean square deviation (RMSD) of the complex showed initial fluctuations that stabilized after 20 ns, indicating that the ligand remained stably bound in the active site. nih.gov Such simulations can reveal important information about the conformational landscape of the ligand and the protein upon binding.

MD simulations on inhibitor-bromodomain complexes have been used to understand the binding selectivity of inhibitors. nih.gov These simulations can help to elucidate the subtle conformational changes that govern the specificity of a ligand for a particular protein target. For this compound, MD simulations would be essential to assess the stability of its docked poses with potential biological targets and to explore its conformational flexibility within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on benzamide derivatives to predict their biological activities. For instance, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors identified that hydrophobic character is crucial for their inhibitory activity. researchgate.net Another QSAR study on benzylidene hydrazine (B178648) benzamide derivatives as anticancer agents developed a model that could be used to design new compounds with enhanced potency. jppres.comunair.ac.id These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

A 3D-QSAR study on benzamide derivatives as glucokinase activators resulted in a statistically significant model that could guide the development of novel antidiabetic agents. nih.gov For this compound, developing a QSAR model based on a series of its analogs could help in predicting its potential biological activities and in designing more potent derivatives.

In Silico Pharmacokinetic and Pharmacodynamic Profiling (e.g., Qikprop analysis for drug-likeness parameters, ADME prediction)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness, is a critical step in the early stages of drug discovery. Tools like QikProp can predict a wide range of pharmaceutically relevant properties, helping to identify compounds with favorable pharmacokinetic profiles. schrodinger.com

Studies on various small molecules, including benzamide derivatives, have utilized in silico tools to predict their ADME properties. For example, the prediction of properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors (Lipinski's rule of five), and aqueous solubility helps in assessing the potential oral bioavailability of a compound. nih.govresearchgate.net

QikProp analysis provides predictions for a variety of descriptors, including CNS activity, Caco-2 cell permeability (an indicator of intestinal absorption), and potential for binding to human serum albumin. knime.comyoutube.comschrodinger.com For melatonin (B1676174) derivatives, in silico ADME analysis showed that they met the requirements for ideal oral bioavailability and as CNS drugs. nih.gov A similar analysis for this compound would be crucial to evaluate its drug-like properties and to anticipate its pharmacokinetic behavior in vivo.

Table 3: Representative Predicted ADME Properties for Drug-like Molecules

PropertyPredicted Range/Value (Example)Desired Range for Drug-Likeness
Molecular Weight < 500 g/mol < 500
logP (Octanol/water partition coefficient) -2.0 to 6.5 youtube.com< 5
Hydrogen Bond Donors < 5≤ 5
Hydrogen Bond Acceptors < 10≤ 10
Caco-2 Permeability (nm/sec) Varies> 25 is considered high
Human Oral Absorption Predicted as high, medium, or low youtube.comHigh

This table provides a general overview of key ADME properties and their desired ranges for oral drug candidates, with example values drawn from various in silico prediction studies.

Advanced Analytical and Bioanalytical Method Development

Chromatographic Methodologies for Purity Profiling and Quantification

Chromatographic techniques are fundamental for determining the purity of a compound and for quantifying its presence in various samples. For a molecule like N-(4-Bromo-2-picolinoylphenyl)benzamide, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be the primary methods of choice.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile, thermally unstable compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This would involve a non-polar stationary phase and a polar mobile phase, allowing for the separation of the main compound from any impurities arising from its synthesis or degradation.

A potential HPLC method would be developed and validated according to international guidelines (e.g., ICH) for parameters such as linearity, accuracy, precision, specificity, and robustness.

Illustrative HPLC Method Parameters

ParameterIllustrative Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% formic acid for improved peak shape)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD) at a wavelength determined by the compound's UV maxima
Expected Retention Time Dependent on the specific gradient program, but designed for optimal separation

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, which requires volatile and thermally stable analytes, a compound like this compound, with its amide and ketone functionalities, might exhibit poor chromatographic behavior. Therefore, a derivatization step would likely be necessary to increase its volatility and thermal stability. A common approach is silylation, which replaces active hydrogens (like the one on the amide nitrogen) with a trimethylsilyl (B98337) (TMS) group.

Following derivatization, the GC-MS analysis would provide separation and identification based on the mass-to-charge ratio of the fragmented ions, offering high specificity.

Illustrative GC-MS Method Parameters

ParameterIllustrative Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column A non-polar capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium at a constant flow rate
Oven Program A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution
Injector Temperature 280 °C
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 amu

Spectroscopic Techniques for Detection and Identification in Complex Matrices

Spectroscopic methods are crucial for the structural confirmation and detection of compounds within complex biological or chemical matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, NMR would confirm the connectivity of the atoms and the presence of the different functional groups (picolinoyl, phenyl, and benzamide (B126) moieties). In a research setting, detailed 1D and 2D NMR studies would be performed on the purified substance to fully assign all proton and carbon signals.

Mass Spectrometry (MS)

Coupled with a chromatographic inlet (like LC or GC), mass spectrometry is invaluable for detecting and identifying the compound in complex mixtures. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which is crucial for confirming the elemental composition (C₁₉H₁₃BrN₂O₂). Fragmentation patterns observed in the MS/MS spectrum would offer further structural confirmation, particularly for distinguishing it from potential isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

FT-IR Spectroscopy would identify the characteristic vibrations of the functional groups present in the molecule. Key expected signals would include the C=O stretching vibrations for the ketone and amide groups, and N-H stretching for the amide.

UV-Vis Spectroscopy would be used to determine the wavelengths of maximum absorbance. This information is vital for setting the detection wavelength in HPLC-UV analysis, ensuring maximum sensitivity.

Illustrative Spectroscopic Data

TechniqueExpected Observations
HRMS (ESI+) An [M+H]⁺ ion corresponding to the exact mass of C₁₉H₁₄BrN₂O₂⁺.
¹H NMR A complex pattern of signals in the aromatic region (approx. 7-9 ppm) corresponding to the protons on the three aromatic rings, and a signal for the amide N-H.
¹³C NMR Resonances for the carbonyl carbons of the ketone and amide (approx. 160-200 ppm), and distinct signals for the carbons of the bromo-substituted and other aromatic rings.
FT-IR (ATR) Characteristic absorption bands for N-H stretch (around 3300 cm⁻¹), C=O stretches (around 1650-1700 cm⁻¹), and C-Br stretch (in the fingerprint region).

Future Research Directions and Potential Translational Applications

Design and Synthesis of Novel N-(4-Bromo-2-picolinoylphenyl)benzamide Analogs with Tuned Biological Activities

Future research should focus on the rational design and synthesis of novel analogs of this compound to explore and optimize their biological activities. Drawing inspiration from the development of other benzamide (B126) derivatives, a systematic modification of the core structure could yield compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

Key synthetic strategies could involve:

Modification of the Benzoyl Moiety: Introduction of various substituents on the benzoyl ring can modulate the electronic and steric properties of the molecule. For instance, the incorporation of electron-donating or electron-withdrawing groups could influence binding affinities to target proteins.

Alterations to the Picolinoyl Group: The pyridine (B92270) ring of the picolinoyl group presents opportunities for modification, such as substitution at different positions, which could impact target specificity and solubility.

Substitution on the Phenyl Ring: The bromine atom on the central phenyl ring is a key feature. Synthesizing analogs with other halogens (e.g., chlorine, fluorine) or different functional groups at this position could fine-tune the compound's activity. For example, some halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have shown potent inhibitory activity against monoamine oxidase-B. nih.gov

Scaffold Hopping: Based on the core structure, entirely new but structurally related scaffolds could be designed and synthesized. This approach has been successful in the development of microRNA-21 inhibitors from a benzamide starting point. nih.gov

The synthesized analogs should be subjected to a battery of in vitro assays to determine their structure-activity relationships (SAR). This will provide crucial data to guide further optimization efforts.

Advanced Preclinical Characterization of Lead Compounds

Once lead compounds with promising in vitro activity have been identified, they must undergo rigorous preclinical characterization to assess their potential for further development. This phase is critical to bridge the gap between benchtop discovery and clinical application.

Essential preclinical studies would include:

In Vitro ADME Profiling: A comprehensive assessment of absorption, distribution, metabolism, and excretion (ADME) properties is necessary. This includes determining metabolic stability in liver microsomes, plasma protein binding, and permeability assays.

Pharmacokinetic (PK) Studies: In vivo PK studies in animal models (e.g., rodents) are required to understand the compound's bioavailability, half-life, and clearance.

Efficacy Studies in Disease Models: The lead compounds should be tested in relevant animal models of disease to evaluate their therapeutic potential. For instance, if the compounds show anti-inflammatory activity, they could be tested in models of arthritis or inflammatory bowel disease.

Preliminary Toxicology and Safety Pharmacology: Early assessment of potential toxicity is crucial. This includes cytotoxicity assays, genotoxicity tests, and safety pharmacology studies to evaluate effects on major organ systems.

A summary of potential preclinical characterization steps is provided in the table below.

Study Type Parameters to be Evaluated Example Assays/Models
In Vitro ADME Metabolic Stability, Plasma Protein Binding, PermeabilityLiver Microsome Stability Assay, Equilibrium Dialysis, Caco-2 Permeability Assay
Pharmacokinetics Bioavailability, Half-life, Clearance, Cmax, TmaxIntravenous and Oral Dosing in Rodents followed by LC-MS/MS analysis of plasma samples
In Vivo Efficacy Therapeutic effect in a relevant disease contextDisease-specific animal models (e.g., xenograft models for cancer, collagen-induced arthritis model)
Toxicology Cytotoxicity, Genotoxicity, Off-target effectsMTT Assay, Ames Test, hERG Channel Assay

Development as Chemical Probes for Biological Systems

Beyond their therapeutic potential, this compound and its analogs could be developed as valuable chemical probes to investigate complex biological systems. nih.govnih.gov A high-quality chemical probe can be instrumental in elucidating the function of a specific protein or pathway. ox.ac.uk

The development of these compounds as chemical probes would involve:

Target Identification and Validation: Identifying the specific molecular target(s) of the compounds is a primary objective. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Development of Tool Compounds: Analogs can be synthesized with modifications that allow for their use as research tools. This includes the incorporation of reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups for target labeling and pull-down experiments.

Elucidation of Mechanism of Action: Once the target is known, detailed studies can be conducted to understand how the compound modulates the target's function and the downstream cellular consequences. This can provide novel insights into disease mechanisms.

The development of chemical probes for bromodomains, such as BRD7 and BRD9, serves as a relevant example of this approach. mdpi.com By creating selective inhibitors, researchers can dissect the specific roles of these proteins in gene regulation and disease.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Bromo-2-picolinoylphenyl)benzamide to ensure high yield and selectivity?

  • Methodological Answer : Synthesis typically involves coupling reactions between brominated aryl precursors and benzamide derivatives under controlled conditions. Key steps include:

  • Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product with >95% purity .
    • Validation : Thin-layer chromatography (TLC) monitors reaction progress, and NMR confirms absence of unreacted starting materials .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons, bromine substituents, and amide linkages.
  • X-ray crystallography : Single-crystal diffraction (using SHELXL) resolves bond lengths and angles, with refinement parameters (e.g., R-factor < 0.05) ensuring accuracy .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 385.2) .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data when this compound interacts with multiple biological targets?

  • Methodological Answer :

  • Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled ligands) to quantify affinity for receptors/enzymes.
  • Dose-response studies : EC50_{50}/IC50_{50} values differentiate primary vs. off-target effects .
  • siRNA knockdown : Silencing candidate targets validates specificity (e.g., reduced activity in cells lacking Receptor X) .

Q. What methodologies are recommended for analyzing the thermodynamic stability of this compound in different solvent systems?

  • Methodological Answer :

  • Differential scanning calorimetry (DSC) : Measures melting points and decomposition temperatures (e.g., Tm = 215°C in DMSO).
  • Solubility studies : Shake-flask method quantifies solubility in aqueous buffers (pH 2–10) and organic solvents .
  • HPLC stability assays : Track degradation products under accelerated conditions (40°C/75% RH) .

Q. In crystallographic refinement, how does the choice of software (e.g., SHELXL vs. WinGX) impact the accuracy of the resolved structure?

  • Methodological Answer :

  • SHELXL : Preferred for high-resolution data (<1.0 Å) due to robust least-squares refinement and handling of anisotropic displacement parameters .
  • WinGX : Integrates visualization (ORTEP-3) for validating hydrogen bonding and π-π stacking interactions .
  • Cross-validation : Compare residual factors (Rfree_{free}) between software outputs to detect overfitting .

Q. What strategies can be employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
  • Co-crystallization : Resolve enzyme-ligand complexes (2.5 Å resolution) to identify binding pockets .
  • Molecular docking : Use AutoDock Vina to predict binding energies (ΔG = -9.2 kcal/mol) and validate with mutagenesis .

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N-(4-Bromo-2-picolinoylphenyl)benzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.